REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1.[OH:11]O>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:8]([OH:10])=[O:9])[N+:7]=1[O-:11]
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Name
|
|
Quantity
|
14.8 g
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Type
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reactant
|
Smiles
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ClC1=CC=CC(=N1)C(=O)O
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
110 mL
|
Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was heated to 60° for 2 hours
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Duration
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2 h
|
Type
|
ADDITION
|
Details
|
poured onto ice water
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Type
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FILTRATION
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Details
|
The white precipitate was filtered
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Type
|
WASH
|
Details
|
was washed well with water
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=C([N+]1[O-])C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |